methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 879948-70-6
VCID: VC16285464
InChI: InChI=1S/C19H19NO5/c1-13-7-3-5-9-15(13)24-12-18(21)20-11-17(19(22)23-2)25-16-10-6-4-8-14(16)20/h3-10,17H,11-12H2,1-2H3
SMILES:
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.: 879948-70-6

Cat. No.: VC16285464

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - 879948-70-6

Specification

CAS No. 879948-70-6
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name methyl 4-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C19H19NO5/c1-13-7-3-5-9-15(13)24-12-18(21)20-11-17(19(22)23-2)25-16-10-6-4-8-14(16)20/h3-10,17H,11-12H2,1-2H3
Standard InChI Key OOCPAHODOOUAMI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Introduction

Methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound belonging to the benzoxazine class. It features a benzoxazine ring, which consists of a fused benzene and oxazine structure. The presence of the 2-methylphenoxy and acetyl groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves several steps, although detailed synthetic routes are not widely documented in the available literature. Benzoxazine derivatives, including this compound, are known to undergo various chemical reactions typical for the benzoxazine class, such as ring-opening polymerization and other transformations that can modify their chemical properties.

Biological Activities and Potential Applications

Benzoxazine derivatives, including methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, have been studied for their biological activities. These compounds often exhibit potential therapeutic effects, although specific data on this compound's biological activity is limited. The unique functional groups present in this compound contribute to its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateAcetyl group without phenoxyStrong antioxidant activity
Methyl 4-methylphenoxyacetyl]-3,4-dihydrobenzoxazineMethyl group instead of ethylDifferent solubility characteristics
Methyl 4-(4-chloro phenoxy)acetyl]-3,4-dihydrobenzoxazineChlorine substituentPotentially increased antimicrobial activity

These compounds highlight the versatility and potential applications of benzoxazines in various fields such as medicinal chemistry and materials science.

Research Findings and Future Directions

Research on methyl 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is focused on understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Interaction studies involving this compound are crucial for determining how it could be utilized therapeutically.

Despite the lack of detailed information from diverse sources, the compound's potential applications in medicinal chemistry are promising due to its unique structure and the biological activities associated with benzoxazine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator